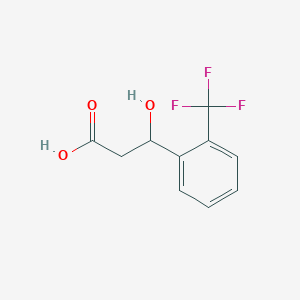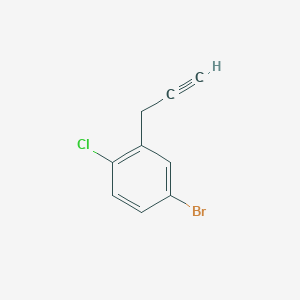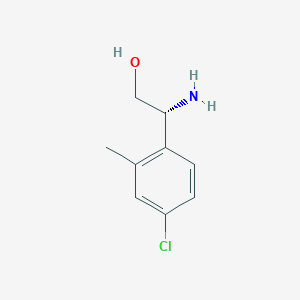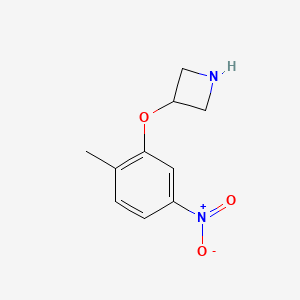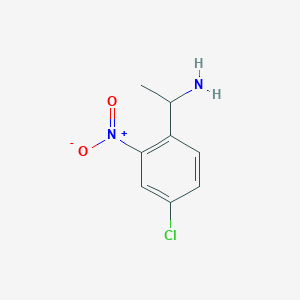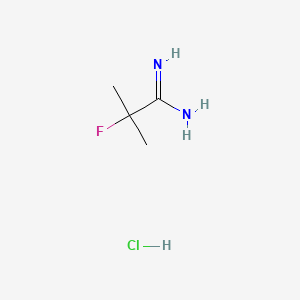
2-(2-Chlorothiazol-5-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorothiazol-5-yl)acetaldehyde: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorothiazol-5-yl)acetaldehyde typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chlorothiazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-(2-Chlorothiazol-5-yl)acetic acid.
Reduction: 2-(2-Chlorothiazol-5-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(2-Chlorothiazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various thiazole derivatives .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a range of biological activities, making this compound a valuable subject of study .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Thiazole-containing compounds are often investigated for their anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(2-Chlorothiazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological molecules. The thiazole ring can engage in various interactions with enzymes and receptors, influencing their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
2-(2-Chlorothiazol-5-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of an aldehyde group.
2-(2-Chlorothiazol-5-yl)acetonitrile: This compound has a nitrile group in place of the aldehyde group.
Uniqueness: 2-(2-Chlorothiazol-5-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H4ClNOS |
|---|---|
Poids moléculaire |
161.61 g/mol |
Nom IUPAC |
2-(2-chloro-1,3-thiazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2 |
Clé InChI |
GKTRFYPXXUMLIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Cl)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



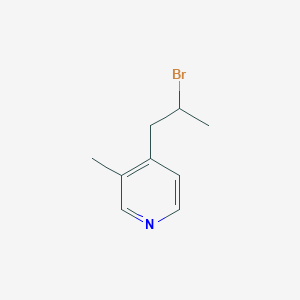
![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)
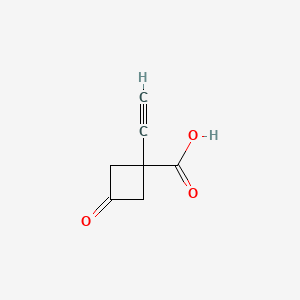

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

